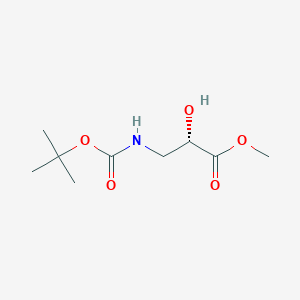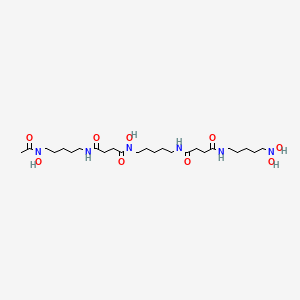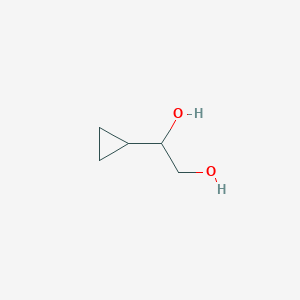
N-Boc-(S)-isoserine méthyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of protected amino acid derivatives, such as N-BOC-(S)-isoserine methyl ester, often involves the protection of amino groups to enhance the molecule's stability and reactivity control. For instance, the preparation and synthetic applications of (S)- and (R)-N-Boc-N,O-isopropylidene-alpha-methylserinals demonstrate efficient large-scale synthesis procedures starting from precursors like (R)-2-methylglycidol, showcasing the versatility of these compounds as chiral building blocks (Avenoza et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds like N-BOC-(S)-isoserine methyl ester is crucial for understanding their reactivity and interaction in chemical synthesis. Crystal structure analysis of related compounds provides insights into their conformation and the stabilization mechanisms in solid state. For example, the crystal structure and conformation of N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl Ester reveal the trans conformation of peptide units and extended conformation of molecules, indicating the role of intermolecular interactions in stabilizing the structure (Sukumar et al., 2005).
Chemical Reactions and Properties
Protected amino acids like N-BOC-(S)-isoserine methyl ester undergo various chemical reactions, serving as precursors for more complex molecules. The synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine exemplifies the transformation of protected amino acids into derivatives for peptide synthesis, highlighting their chemical versatility and utility in generating neoglycopeptides (Carrasco et al., 2003).
Physical Properties Analysis
The physical properties of N-BOC-(S)-isoserine methyl ester, such as solubility, melting point, and crystallinity, are essential for its handling and application in synthesis. These properties are influenced by the molecular structure and the presence of protective groups. Studies on related compounds provide insights into how these properties affect the compound's behavior in reactions and its suitability for various synthetic applications.
Chemical Properties Analysis
The chemical properties of N-BOC-(S)-isoserine methyl ester, including its reactivity towards different reagents, stability under various conditions, and potential for selective transformations, are foundational to its utility in organic synthesis. For example, the organocatalytic enantioselective Mannich-type reaction of phosphorus ylides demonstrates the potential of protected amino acids for constructing chiral molecules with high enantiomeric excess, showcasing the importance of understanding these chemical properties for synthetic applications (Zhang et al., 2008).
Applications De Recherche Scientifique
Déprotection N-Boc
Le groupe N-Boc est largement utilisé dans les réactions en plusieurs étapes en chimie organique synthétique ainsi que dans la synthèse peptidique {svg_1}. Une méthode efficace et durable de déprotection N-Boc a été décrite, utilisant un solvant eutectique profond (DES) de chlorure de choline/acide p-toluènesulfonique, qui est utilisé comme milieu réactionnel plus catalyseur {svg_2}. Cette méthode permet la déprotection d'une grande variété de dérivés N-Boc avec d'excellents rendements {svg_3}.
Protection N-Boc
Une approche verte et simple pour la protection N-Boc sur des amines de structures diverses sous irradiation aux ultrasons a été décrite {svg_4}. Une protection N-Boc sélective a été obtenue avec un excellent rendement isolé en un temps de réaction court à température ambiante {svg_5}. Cette méthode fournit une alternative utile aux méthodes standard {svg_6}.
Préparation de l'antigène Tn
Le N-tert-butoxycarbonyl-L-sérine méthyl ester est utilisé dans la préparation de l'antigène Tn {svg_7}. L'antigène Tn est un antigène glucidique associé aux tumeurs qui est exprimé dans de nombreux carcinomes humains et est associé à la progression du cancer {svg_8}.
4. Préparation d'analogues de l'acide L-glutamique p-nitroanilide Ce composé est également utilisé dans la préparation d'analogues de l'acide L-glutamique p-nitroanilide {svg_9}. Ces analogues peuvent être utilisés dans diverses études biochimiques {svg_10}.
Préparation de polymères biomédicaux
Le N-tert-butoxycarbonyl-L-sérine méthyl ester est utilisé dans la préparation de nouveaux polymères biomédicaux ayant des groupes latéraux Sérine et Thréonine {svg_11}. Ces polymères peuvent avoir diverses applications dans le domaine de la biomédecine {svg_12}.
Déprotection Boc à haute température
Une méthode de déprotection Boc à haute température des acides aminés et des peptides dans un liquide ionique de phosphonium a été décrite {svg_13}. Le liquide ionique avait une faible viscosité, une grande stabilité thermique et a démontré un effet bénéfique {svg_14}.
Mécanisme D'action
Target of Action
N-BOC-(S)-isoserine methyl ester, also known as Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate, is primarily used as a protective group for amines in synthetic organic chemistry and peptide synthesis . The compound’s primary targets are the amine groups present in various biomolecules .
Mode of Action
The tert-butyloxycarbonyl (Boc) group in the compound acts as a protective group for amines . It is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards a wide range of nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability allows the Boc group to protect the amine during subsequent reactions .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides and proteins containing cysteine residues . The Boc group can be removed under certain conditions, allowing the free amine to participate in further reactions . This process is essential in multistep reactions, especially in peptide synthesis .
Pharmacokinetics
The compound’s bioavailability and adme (absorption, distribution, metabolism, and excretion) properties would largely depend on the specific conditions of the reaction it is used in, such as the ph, temperature, and presence of other reactants .
Result of Action
The primary result of the action of N-BOC-(S)-isoserine methyl ester is the protection of amine groups during chemical reactions . This protection allows for selective bond formation while minimizing competing reactions with reactive functional groups . After the desired reactions have taken place, the Boc group can be removed, revealing the original amine group .
Action Environment
The action of N-BOC-(S)-isoserine methyl ester is influenced by various environmental factors. For instance, the efficiency of the Boc group’s introduction and removal can be affected by the pH, temperature, and the presence of other reactants . Moreover, the compound’s stability and efficacy can be influenced by the solvent used. For example, the use of a Brønsted Acidic Deep Eutectic Solvent has been shown to allow for efficient and sustainable N-Boc deprotection .
Propriétés
IUPAC Name |
methyl (2S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTVOWNRRLNDEY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152371 | |
| Record name | Methyl (2S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133153-76-1 | |
| Record name | Methyl (2S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133153-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





